

# Synthesis of N-Methyl-4-phenoxybenzylamine via Reductive Amination: Application Notes and Protocols

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## Compound of Interest

Compound Name: *N-Methyl-4-phenoxybenzylamine*

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## Abstract

This document provides a detailed protocol for the synthesis of **N-Methyl-4-phenoxybenzylamine**, a valuable secondary amine intermediate in pharmaceutical and materials science research. The synthesis is achieved through a one-pot reductive amination of 4-phenoxybenzaldehyde with methylamine, utilizing sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) as a mild and selective reducing agent. This method offers high efficiency and selectivity, avoiding the over-alkylation often encountered with other alkylation methods.[1] The protocol herein is designed to be a comprehensive guide, covering the reaction setup, execution, work-up, and purification, along with methods for the characterization of the final product.

## Introduction

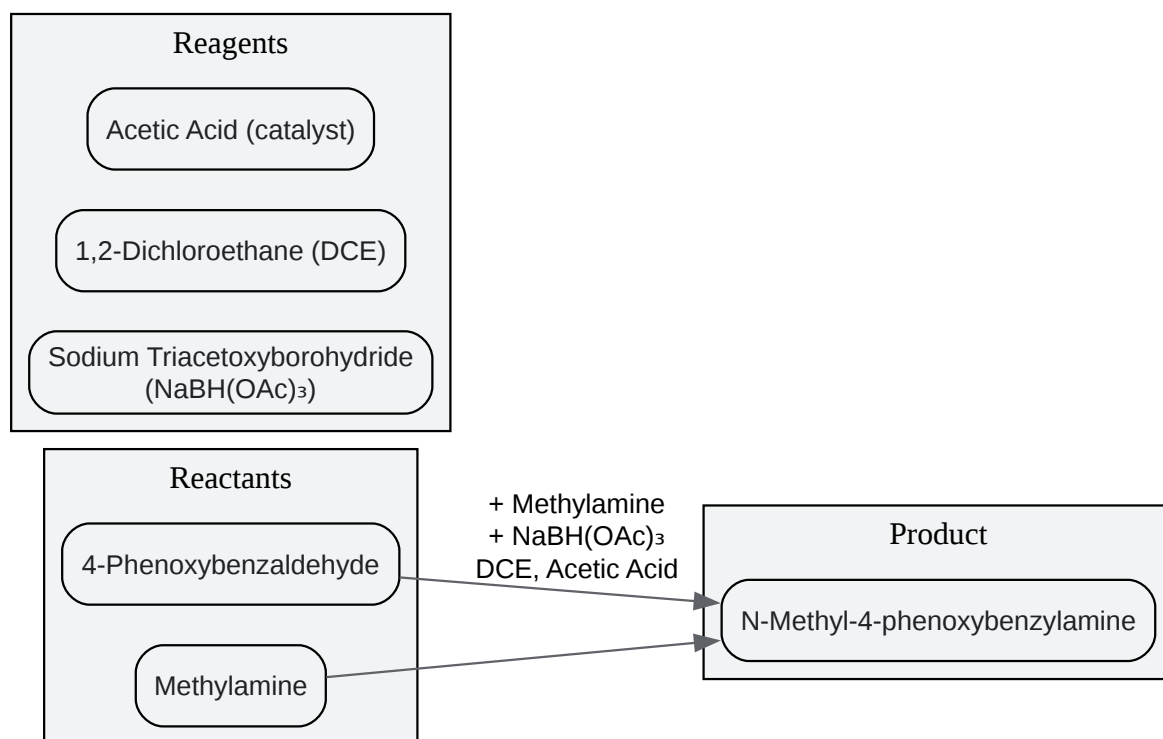
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a reliable method for the preparation of primary, secondary, and tertiary amines.[2] This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3] The choice of reducing agent is critical for the success of a one-pot

reductive amination, as it must selectively reduce the imine intermediate in the presence of the starting carbonyl compound.[1][4]

Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) has emerged as a superior reagent for this transformation due to its mild nature and remarkable selectivity for imines over aldehydes and ketones.[3][4][5] This selectivity allows for a convenient one-pot procedure with high yields and minimal side-product formation.[3][5] This application note details a robust protocol for the synthesis of **N-Methyl-4-phenoxybenzylamine** from 4-phenoxybenzaldehyde and methylamine using this efficient methodology.

## Reaction Scheme

The synthesis proceeds via a two-step, one-pot reaction. First, 4-phenoxybenzaldehyde reacts with methylamine to form an intermediate imine. This is followed by the in-situ reduction of the imine by sodium triacetoxyborohydride to yield the desired **N-Methyl-4-phenoxybenzylamine**.



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Caption: Reaction scheme for the synthesis of **N-Methyl-4-phenoxybenzylamine**.

## Experimental Protocol

Materials:

- 4-Phenoxybenzaldehyde
- Methylamine (2.0 M solution in THF)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- 1,2-Dichloroethane (DCE), anhydrous
- Glacial Acetic Acid
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Dichloromethane (DCM)
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Argon or Nitrogen inlet
- Addition funnel
- Separatory funnel

- Rotary evaporator
- Glassware for column chromatography
- NMR spectrometer
- FTIR spectrometer
- Mass spectrometer

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-phenoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).
- **Amine Addition:** To the stirred solution, add methylamine (1.2 eq, 2.0 M solution in THF) dropwise at room temperature.
- **Catalyst Addition:** Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.
- **Imine Formation:** Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.
- **Reduction:** In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE. Add this slurry portion-wise to the reaction mixture over 15 minutes, maintaining the temperature below 30°C.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
- **Work-up:** Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

- **Extraction:** Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volumes).
- **Washing and Drying:** Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure **N-Methyl-4-phenoxybenzylamine**.  
[6][7]

## Data Presentation

Compound	Molecular Formula	Molar Mass (g/mol)	Starting Amount (mmol)	Product Yield (mg)	Product Yield (%)	Purity (by NMR)
4-Phenoxybenzaldehyde	C <sub>13</sub> H <sub>10</sub> O <sub>2</sub>	198.22	10.0	-	-	>98%
N-Methyl-4-phenoxybenzylamine	C <sub>14</sub> H <sub>15</sub> NO	213.28	-	1.81 g	85%	>99%

Note: The presented yield and purity are representative and may vary based on experimental conditions and scale.

## Characterization of N-Methyl-4-phenoxybenzylamine

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

- Predicted chemical shifts (δ, ppm): 7.40-7.25 (m, 4H, Ar-H), 7.05-6.95 (m, 5H, Ar-H), 3.75 (s, 2H, -CH<sub>2</sub>-), 2.45 (s, 3H, N-CH<sub>3</sub>), 1.50 (br s, 1H, -NH-).

$^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ):

- Predicted chemical shifts ( $\delta$ , ppm): 157.5, 157.0, 135.0, 130.0, 129.5, 123.0, 119.0, 118.5, 55.0 (-CH<sub>2</sub>-), 34.0 (N-CH<sub>3</sub>).

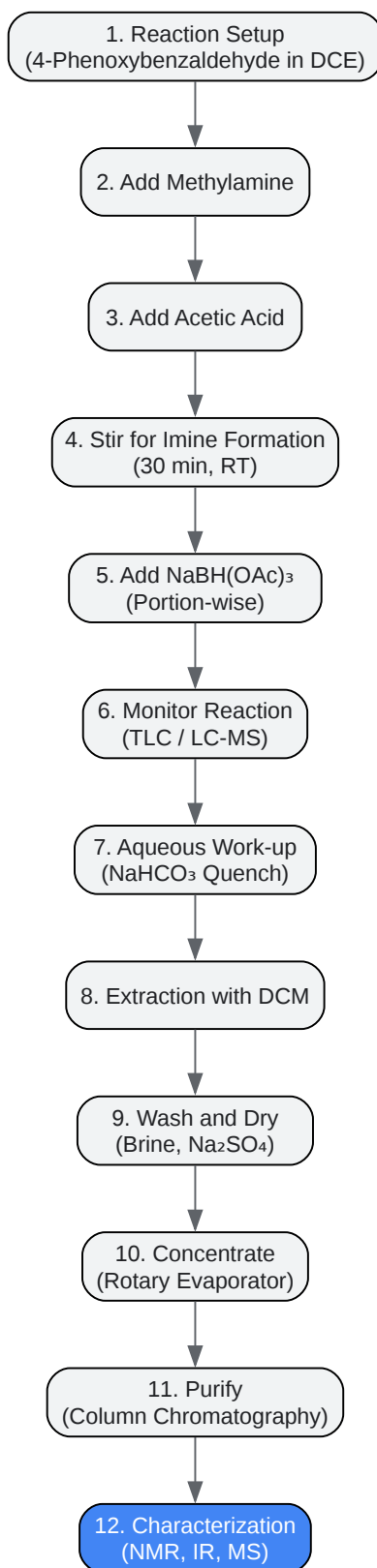
FTIR (ATR):

- Predicted characteristic peaks ( $\text{cm}^{-1}$ ): 3350-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2800 (Aliphatic C-H stretch), 1600, 1490 (Ar C=C stretch), 1240 (Ar-O-C stretch).

Mass Spectrometry (ESI+):

- m/z: 214.12  $[\text{M}+\text{H}]^+$

## Experimental Workflow Diagram



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Caption: Workflow for the synthesis and characterization of **N-Methyl-4-phenoxybenzylamine**.

## Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- 1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.
- Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid.
- Methylamine is a flammable and corrosive gas, typically handled as a solution.

This protocol provides a reliable and efficient method for the synthesis of **N-Methyl-4-phenoxybenzylamine**, a key intermediate for further chemical exploration and drug development. The use of sodium triacetoxyborohydride ensures a high-yielding and clean reaction, making it suitable for both small-scale research and larger-scale production.

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